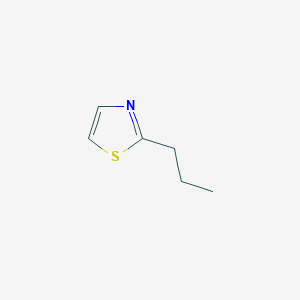

2-Propylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOIEFFAOUQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066229 | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-75-4 | |

| Record name | 2-Propylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T395979VRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-propylthiazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details a primary synthetic methodology, experimental protocols, and in-depth characterization data, presented for clarity and practical application in a laboratory setting.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2][3] This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide.[1][3] For the synthesis of this compound, the key starting materials are thiobutyramide and a 2-haloacetaldehyde or a synthetic equivalent.

A plausible and efficient route involves the reaction of thiobutyramide with chloroacetaldehyde. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures.[4]

Materials:

-

Thiobutyramide

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethanol

-

Sodium bicarbonate (Saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobutyramide (0.1 mol) in 100 mL of ethanol.

-

With stirring, slowly add chloroacetaldehyde (0.1 mol, 50% aqueous solution) to the flask at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and physical methods.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Boiling Point | 55 °C at 20 mmHg |

| Density | 1.34 g/cm³ |

| Refractive Index | 1.5055 |

| Appearance | Colorless to yellow clear liquid |

Data sourced from ChemicalBook.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close analogs, which are essential for its structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

While a specific spectrum for this compound was not found, the expected chemical shifts can be inferred from related structures such as 2-isopropyl-4-methylthiazole.[1]

| Proton Assignment (Expected for this compound) | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole H-4 | ~7.2 | Doublet |

| Thiazole H-5 | ~7.7 | Doublet |

| -CH₂- (alpha to thiazole) | ~3.0 | Triplet |

| -CH₂- (beta to thiazole) | ~1.8 | Sextet |

| -CH₃ | ~1.0 | Triplet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Similarly, the ¹³C NMR chemical shifts can be predicted based on data from analogous compounds like 2-isopropyl-4-methylthiazole.[5]

| Carbon Assignment (Expected for this compound) | Expected Chemical Shift (ppm) |

| Thiazole C-2 | ~168 |

| Thiazole C-4 | ~115 |

| Thiazole C-5 | ~143 |

| -CH₂- (alpha to thiazole) | ~35 |

| -CH₂- (beta to thiazole) | ~23 |

| -CH₃ | ~14 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is available from the NIST WebBook.[6]

| m/z Value | Relative Intensity | Assignment |

| 127 | High | Molecular Ion [M]⁺ |

| 98 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl) |

| 84 | Moderate | [M - C₃H₇]⁺ (Loss of propyl) |

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1500-1400 | Medium | C=N and C=C stretching (thiazole ring) |

| ~1200-1000 | Medium | C-N and C-S stretching |

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of this compound.

Caption: Hantzsch synthesis workflow for this compound.

Characterization Logic

The following diagram outlines the logical relationship of the analytical techniques used for the characterization of this compound.

Caption: Logical flow of this compound characterization.

References

- 1. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylthiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazole rings are important structural motifs in many biologically active compounds and approved drugs. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound (CAS No: 17626-75-4) are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| CAS Number | 17626-75-4 |

| IUPAC Name | 2-propyl-1,3-thiazole |

| SMILES | CCCC1=NC=CS1 |

| InChI Key | CMOIEFFAOUQJPS-UHFFFAOYSA-N |

| Boiling Point | 172 °C |

| Density | 1.03 g/cm³ |

| Refractive Index (n20/D) | 1.500 |

| Appearance | Colorless to pale yellow liquid |

| Purity | >98.0% (GC) |

Chemical Structure

The chemical structure of this compound consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with a propyl group attached at the second position.

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

General Procedure:

-

Reaction Setup: A solution of butanethioamide in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of α-haloketone: An equimolar amount of an α-haloacetaldehyde derivative (e.g., 2-bromo-1,1-diethoxyethane, which serves as a protected form of bromoacetaldehyde) is added to the solution.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

The Elusive Presence of 2-Propylthiazole in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylthiazole is a volatile heterocyclic compound that contributes to the aroma profile of various foods. While its presence is acknowledged, detailed quantitative data on its natural occurrence across different food matrices remain limited in publicly accessible scientific literature. This technical guide synthesizes the available information on the natural occurrence of this compound and related thiazole compounds in foods, outlines relevant analytical methodologies for its detection and quantification, and explores its potential biosynthetic pathways. A significant portion of the available data pertains to structurally similar compounds, such as 2-isobutylthiazole, which are often used as indicators of thiazole presence in food aroma research. This guide will clearly distinguish between data specific to this compound and its related compounds.

Natural Occurrence and Quantitative Data

Thiazoles, as a class of compounds, are recognized for their contribution to the flavor profiles of numerous cooked and processed foods, often imparting nutty, roasted, and meaty notes. Their formation is frequently associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating.

While specific quantitative data for this compound is scarce, research on related alkylthiazoles provides valuable insights into their potential food sources. For instance, 2-isobutylthiazole has been identified and quantified in various tomato cultivars. One study reported its relative concentration to be a significant component of the volatile profile in both salad and cocktail tomato varieties, highlighting the influence of genetics on its formation. However, it is crucial to note that this is a different isomer, and its concentration does not directly translate to that of this compound.

The following table summarizes the available, albeit limited, information on the occurrence of this compound and related compounds.

| Foodstuff | Compound | Concentration | Analytical Method |

| Tomatoes | 2-Isobutylthiazole | Relative concentration varies by cultivar | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |

| Roasted Meats | Thiazoles (general) | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Coffee | Thiazoles (general) | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Cocoa | Thiazoles (general) | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) |

It is imperative to emphasize that the data for roasted meats, coffee, and cocoa refer to the general class of thiazoles and not specifically to this compound. Further research is required to isolate and quantify this compound in these and other food products.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the identification and quantification of such compounds. Sample preparation is a critical step to extract and concentrate the analytes of interest.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples.

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace of a heated and agitated sample. Volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injection port for thermal desorption and analysis.

Typical HS-SPME-GC-MS Parameters for Volatile Analysis:

-

Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

-

Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. The addition of a salt solution (e.g., NaCl) can increase the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

-

Incubation/Extraction Temperature and Time: These parameters are critical and need to be optimized for each food matrix. Typical temperatures range from 40°C to 80°C, with extraction times from 20 to 60 minutes.

-

Desorption: The fiber is desorbed in the GC inlet at a high temperature (e.g., 250°C) for a few minutes.

-

GC-MS Analysis: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Workflow for HS-SPME-GC-MS Analysis of this compound

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is another technique that can be employed for the extraction of flavor compounds from food matrices.

Principle: High-frequency sound waves (ultrasound) are used to create cavitation bubbles in a solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting cell walls and enhancing the mass transfer of target compounds into the solvent.

Typical UAE Protocol for Flavor Compounds:

-

Sample Preparation: A known amount of the food sample is ground and suspended in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Ultrasonication: The sample suspension is subjected to ultrasonication using a probe or a bath sonicator. Key parameters to optimize include ultrasonic power, frequency, extraction time, and temperature.

-

Separation: The extract is separated from the solid residue by centrifugation or filtration.

-

Concentration and Analysis: The extract may be concentrated under a stream of nitrogen before analysis by GC-MS.

Logical Flow of Ultrasound-Assisted Extraction

Biosynthetic and Formation Pathways

The primary route for the formation of thiazoles in food is believed to be the Maillard reaction . This complex series of reactions occurs between amino acids (particularly cysteine, which provides the sulfur atom) and reducing sugars upon heating.

Proposed Maillard Reaction Pathway for Alkylthiazole Formation:

The formation of 2-alkylthiazoles, including this compound, likely involves the reaction of a sulfur-containing compound (derived from the degradation of cysteine, such as hydrogen sulfide or cysteamine) with dicarbonyl compounds (intermediates of the Maillard reaction) and an aldehyde.

For the specific formation of this compound, the reaction would likely involve:

-

A sulfur source: Hydrogen sulfide (H₂S) or cysteamine.

-

An ammonia source: From the degradation of amino acids.

-

A dicarbonyl compound: Such as glyoxal.

-

Propanal: To provide the propyl group at the C2 position.

Simplified Maillard Reaction Pathway Leading to this compound

It is important to note that this is a simplified representation, and the actual reaction mechanism is highly complex and can be influenced by factors such as pH, temperature, water activity, and the specific types of amino acids and sugars present.

Conclusion and Future Directions

The natural occurrence of this compound in food is an area that requires further in-depth investigation. While its presence is inferred from the analysis of related thiazole compounds and the understanding of flavor chemistry, there is a clear lack of specific quantitative data across a wide range of food products.

Future research should focus on:

-

Development and validation of robust analytical methods specifically for the quantification of this compound in various food matrices. Stable isotope dilution assays could provide the highest accuracy and precision.

-

Systematic screening of different food groups , including raw, cooked, and processed products, to establish a comprehensive database of this compound concentrations.

-

Elucidation of the specific biosynthetic and formation pathways of this compound through model system studies and isotopic labeling experiments. This will provide a deeper understanding of how its formation can be controlled and potentially enhanced to improve food flavor.

For researchers and professionals in drug development, a thorough understanding of the natural occurrence and formation of such compounds is crucial for assessing potential dietary exposure and for the development of novel flavor technologies. The methodologies and pathways outlined in this guide provide a foundational framework for advancing the scientific understanding of this compound in the context of food science and beyond.

Spectroscopic Profile of 2-Propylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-propylthiazole. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings, particularly within the pharmaceutical and flavor industries. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the available spectral data in a clear and concise format, and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values and data from analogous compounds are included and are duly noted.

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H4 |

| ~7.15 | d | 1H | H5 |

| ~2.95 | t | 2H | -CH2- |

| ~1.80 | sext | 2H | -CH2- |

| ~0.95 | t | 3H | -CH3 |

| Predicted data based on structure-activity relationships and spectral data of similar alkylthiazoles. |

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C2 |

| ~143 | C4 |

| ~118 | C5 |

| ~34 | -CH2- |

| ~23 | -CH2- |

| ~13 | -CH3 |

| Predicted data based on established chemical shift values for thiazole and alkyl chains. |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1500 | Medium | C=N stretch (thiazole ring) |

| ~1465, 1380 | Medium | C-H bend (aliphatic) |

| ~1100 | Medium | Ring vibrations |

| Data derived from typical IR absorption ranges for alkylthiazoles. |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 127 | High | [M]+ (Molecular Ion) |

| 98 | Moderate | [M - C2H5]+ |

| 71 | Moderate | [M - C4H8]+ |

| Data based on the expected fragmentation pattern of this compound under electron ionization. |

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. For 1H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For 13C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the lower natural abundance of the 13C isotope. Proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The FTIR spectrum is recorded using a Fourier-Transform Infrared spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000 to 400 cm-1. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification. Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and in-depth analysis, it is recommended to acquire high-resolution experimental data under controlled laboratory conditions.

2-Propylthiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylthiazole, a heterocyclic compound with applications in the flavor and fragrance industry. This document consolidates its chemical and physical properties, provides insights into its synthesis, and summarizes available analytical data. While the broader class of thiazole derivatives exhibits significant biological activities, this guide focuses on the specific technical data available for this compound, addressing a gap in consolidated information for research and development purposes.

Chemical and Physical Properties

This compound, also known as 2-n-propylthiazole, is a substituted thiazole with the chemical formula C₆H₉NS. It is recognized for its characteristic nutty, green, and roasted aroma.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17626-75-4 | [1] |

| Molecular Weight | 127.21 g/mol | |

| Molecular Formula | C₆H₉NS | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Green, nutty, roasted, herbaceous | |

| Boiling Point | 55 °C at 20 mmHg | |

| Density | 1.047 g/cm³ | [1] |

| Refractive Index | 1.5055 | |

| Flash Point | 54 °C | |

| Solubility | No data available | [1] |

Synthesis of Thiazole Derivatives

The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Proposed Synthesis of this compound via Hantzsch Reaction

The synthesis of this compound would likely involve the reaction of a 1-halo-2-pentanone with thioformamide.

Logical Relationship: Hantzsch Synthesis for this compound

Caption: Proposed Hantzsch synthesis pathway for this compound.

Caption: General fragmentation pattern for 2-alkylthiazoles in mass spectrometry.

Applications and Biological Activity

Flavor and Fragrance Industry

The primary application of this compound and related alkylthiazoles is in the food and fragrance industry. These compounds are valued for their ability to impart savory, nutty, and roasted notes to a variety of products. For instance, 2-isobutylthiazole is known for its tomato-like aroma and is used in tomato-based flavorings. Similarly, 2-isopropyl-4-methylthiazole contributes a "fuzzy" peach skin character to peach flavors.

Biological Activity of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry and is a component of numerous biologically active compounds. Derivatives of 2-aminothiazole, in particular, have been extensively studied and have shown a wide range of pharmacological activities.

Table 3: Reported Biological Activities of Thiazole Derivatives

| Biological Activity | Description | Reference |

| Antimicrobial | Thiazole derivatives have shown efficacy against various bacterial and fungal strains. | |

| Anticancer | The 2-aminothiazole moiety is present in several anticancer agents. | |

| Anti-inflammatory | Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties. | |

| Antioxidant | Some thiazole derivatives have demonstrated radical scavenging activity. |

It is important to note that these activities have been reported for the broader class of thiazole derivatives, and specific biological studies on this compound are limited in the public domain.

Signaling Pathway: General Target for Thiazole-Based Drugs

Caption: A simplified diagram illustrating the general mechanism of action for thiazole-based drugs.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is considered a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable aroma chemical with a well-defined role in the flavor and fragrance industry. While its synthesis can be approached through established methods like the Hantzsch reaction, detailed experimental protocols and comprehensive analytical data for this specific compound are not widely published. The broader family of thiazole derivatives holds significant promise in drug discovery, exhibiting a wide array of biological activities. Further research into the specific biological profile of this compound could unveil new applications beyond its current use as a flavoring agent. This guide serves as a foundational resource for researchers and professionals, consolidating the available technical information and highlighting areas where further investigation is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and ability to participate in various biological interactions have led to its incorporation into a wide array of clinically significant molecules. From the essential vitamin B1 (thiamine) to potent anticancer and antimicrobial agents, the versatility of the thiazole scaffold is well-established. This in-depth technical guide focuses on 2-propylthiazole and its related thiazole analogs, providing a comprehensive literature review of their synthesis, chemical properties, biological activities, and potential applications in drug development. This document aims to serve as a valuable resource for researchers and scientists by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical Properties and Synthesis of this compound and Related Thiazoles

The chemical properties of thiazole derivatives are significantly influenced by the nature and position of their substituents. The 2-propyl group in this compound, a simple alkyl substituent, contributes to the molecule's lipophilicity. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the characterization of these compounds. While specific data for this compound is not extensively reported, data from closely related compounds such as 2-isopropyl-4-methylthiazole can provide valuable insights into expected spectral characteristics.

Hantzsch Thiazole Synthesis: A General Protocol

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. A general protocol adaptable for the synthesis of 2-alkylthiazoles, including this compound, is presented below.

Experimental Protocol: Hantzsch Synthesis of 2-Alkylthiazoles [1][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1 equivalent) and the corresponding thioamide (e.g., thiobutyramide for the synthesis of this compound, 1.1-1.5 equivalents).

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is collected by vacuum filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., 5% sodium carbonate solution).

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-alkylthiazole.

The general workflow for this synthesis is depicted in the following diagram.

Biological Activities of Thiazole Derivatives

Thiazole-containing compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. These activities include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[1][5][6][7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast Cancer) | 3.92 (as µg/mL) | [8] |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole | HeLa (Cervical Cancer) | 11.4 (as µg/mL) | [8] |

| Imidazo[2,1-b]thiazole derivatives | A375P (Melanoma) | Sub-micromolar | [9] |

| 2-aminothiazole derivative (Compound 20) | H1299 (Lung Cancer) | 4.89 | [5] |

| 2-aminothiazole derivative (Compound 20) | SHG-44 (Glioma) | 4.03 | [5] |

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian Cancer) | 1.569 | [6] |

| Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 | [1] |

| Thiazole derivative (4c) | HepG2 (Liver Cancer) | 7.26 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity [8][10][11][12][13]

A common method to assess the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][14][15][16][17] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [9] |

| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [9] |

| 2-amino-5-alkylidene-thiazol-4-one derivative | P. aeruginosa | 1.95 | [15] |

| 2-(2-pyrazolin-1-yl)-thiazole derivatives | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8 - 32 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators or signaling pathways.[18][19][20][21][22]

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Production [23][24]

-

Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Signaling Pathways Modulated by Thiazole Derivatives

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated in the action of various bioactive compounds include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, the general role of these pathways in the context of inflammation and cancer provides a logical starting point for investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[25][26][27] Its dysregulation is associated with numerous diseases, including cancer and chronic inflammatory disorders.

Experimental Protocol: Western Blot for NF-κB Activation [4][28]

-

Cell Treatment and Lysis: Treat cells with the stimulus and/or test compound, then lyse the cells to obtain cytoplasmic and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of the extracts.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for NF-κB p65 and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the level of NF-κB translocation to the nucleus.

MAPK Signaling Pathway

The MAPK pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[28][29][30][31][32][33] The ERK, JNK, and p38 MAPK pathways are the most well-characterized.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. wjpmr.com [wjpmr.com]

- 23. Prostaglandin I2 analogs inhibit proinflammatory cytokine production and T cell stimulatory function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 26. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 28. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. ccrod.cancer.gov [ccrod.cancer.gov]

- 31. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to the Olfactory Properties and Odor Threshold of 2-Propylthiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data on the odor threshold and a detailed, universally agreed-upon olfactory profile for 2-Propylthiazole (CAS: 17626-75-4). This guide synthesizes available information on its physicochemical properties, the olfactory characteristics of structurally related alkylthiazoles, and standardized methodologies for sensory analysis. This information is intended to provide a foundational understanding and a framework for empirical investigation.

Introduction to this compound

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a propyl group.[1][2][3] Thiazole derivatives are recognized for their significant contributions to the aromas of various foods and beverages, often formed during thermal processing through the Maillard reaction. They are also utilized as flavoring and fragrance agents.[1] While specific olfactory data for this compound is scarce, its structural class suggests it likely possesses a complex and potent aroma profile.[1]

Physicochemical Properties

A compound's physicochemical properties are crucial in understanding its volatility and interaction with olfactory receptors. The available data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 17626-75-4 | [1][2][3] |

| Molecular Formula | C₆H₉NS | [1][2][3] |

| Molecular Weight | 127.21 g/mol | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 172 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | n20D 1.5 | [1] |

| cLogP | 1.51 | [4] |

Olfactory Properties of Related Alkylthiazoles

In the absence of specific descriptors for this compound, the olfactory profiles of structurally similar alkylthiazoles can provide valuable context. These compounds are generally characterized by green, nutty, roasted, and sometimes sulfurous notes.

| Compound | CAS Number | Olfactory Descriptors |

| 2-Isobutylthiazole | 18640-74-9 | Green, tomato leaf, earthy, vegetable, metallic |

| 2-Isopropyl-4-methylthiazole | 15679-13-7 | Green vegetable, sulfurous, metallic, fuzzy peach skin, apricot, earthy, fruity, nutty, tropical |

| 2-sec-Butylthiazole | 18277-27-5 | Green, herbaceous, spicy, tomato leaf-like |

| 2,4,5-Trimethylthiazole | 13623-11-5 | Musty, nutty, vegetable, cocoa, hazelnut, chocolate, coffee |

Experimental Protocols for Odor Threshold Determination

The determination of an odor threshold is a critical aspect of sensory analysis. Standardized methods are employed to ensure reproducibility and validity of the results.

Forced-Choice Ascending Concentration Series Method (ASTM E679)

This widely recognized method is used to determine the detection or recognition threshold of a substance.[5][6]

Principle: A panel of trained assessors is presented with a series of samples in increasing concentrations. At each concentration level, the panelist is presented with three samples (a "triangle test"), two of which are blanks (the medium without the odorant) and one contains the odorant. The panelist is forced to choose the sample they believe is different, even if they are not certain. The threshold is typically defined as the concentration at which a certain percentage of the panel (often 50%) can correctly identify the odorous sample.[7]

Methodology:

-

Panelist Selection and Training: Assessors are screened for olfactory acuity and trained to recognize and consistently respond to the target odorant.

-

Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent or medium (e.g., water, air, or a specific product base). A series of dilutions are then made in ascending order of concentration.

-

Presentation: At each concentration step, three samples (two blanks, one odorant) are presented to the panelists in a randomized and blind manner.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different.

-

Data Analysis: The number of correct identifications at each concentration is recorded. The group's best-estimate threshold is then calculated, often as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.[8][9][10][11]

Principle: A volatile sample containing this compound is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor evaluates the odor of the eluting compounds.[8][9]

Methodology:

-

Sample Introduction: The sample is introduced into the GC, often via headspace, solid-phase microextraction (SPME), or direct injection.

-

Chromatographic Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Olfactometric Detection: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, intensity, and a descriptor for each perceived odor.

-

Chemical Detection: Simultaneously, a detector like a mass spectrometer records the chemical data.

-

Data Correlation: The olfactometric data (olfactogram) is aligned with the chemical data (chromatogram) to identify the compound responsible for each specific aroma. Aroma Extract Dilution Analysis (AEDA) can be used in conjunction with GC-O to determine the odor activity value of a compound.[12]

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity and culminates in a signal being sent to the brain. This process is mediated by a G-protein coupled receptor (GPCR) signal transduction cascade.[13][14]

Steps in Olfactory Signal Transduction:

-

Odorant Binding: Molecules of this compound, upon inhalation, dissolve in the mucus of the olfactory epithelium and bind to specific Olfactory Receptors (ORs) on the cilia of Olfactory Sensory Neurons (OSNs).[13]

-

G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (G-olf).[13]

-

Second Messenger Production: The activated G-olf stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP), a second messenger.[13]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.[13][15]

-

Depolarization: The opening of these channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron. This is further amplified by a Ca²⁺-activated chloride (Cl⁻) efflux.[13][15][14]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed and relayed to higher cortical areas for conscious perception of the smell.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-PROPYL-1,3-THIAZOLE | CAS 17626-75-4 [matrix-fine-chemicals.com]

- 4. US11491099B2 - Antiperspirant and deodorant compositions - Google Patents [patents.google.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. SOP 15 [engineering.purdue.edu]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 12. osmotech.it [osmotech.it]

- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

An In-depth Technical Guide to the Thermophysical Properties of 2-Propylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Propylthiazole

This compound is a heterocyclic organic compound with the chemical formula C₆H₉NS. It belongs to the thiazole family, which are components of various biologically active compounds, including vitamin B1 (thiamine). Due to their presence in various natural products and their utility as synthetic intermediates, the physicochemical properties of substituted thiazoles are of significant interest in the fields of medicinal chemistry, flavor and fragrance science, and materials science. Understanding the thermophysical properties of this compound is crucial for process design, formulation development, and computational modeling.

Physicochemical and Thermophysical Properties of this compound

Comprehensive temperature-dependent thermophysical data for this compound is scarce. The following table summarizes the available single-point data.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Boiling Point | 157 °C at 760 mmHg |

| Density | 1.01 g/cm³ at 25 °C |

| Flash Point | 54 °C |

Experimental Protocols for Thermophysical Property Measurement

This section details the standard experimental methodologies for determining the key thermophysical properties of liquids like this compound.

Density Measurement

Density is a fundamental property defined as mass per unit volume. Its temperature dependence is crucial for fluid dynamics and heat transfer calculations.

Experimental Protocol: Vibrating Tube Densitometry

-

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the liquid.

-

Apparatus: A digital vibrating tube densitometer, a temperature-controlled bath, and a syringe for sample injection.

-

Procedure: a. Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired measurement temperature. b. Set the temperature-controlled bath to the desired temperature and allow the instrument to stabilize. c. Inject the this compound sample into the vibrating tube, ensuring no air bubbles are present. d. Record the oscillation period or frequency once the reading stabilizes. e. The instrument's software calculates the density based on the calibration data and the measured frequency. f. Repeat the measurement at different temperatures to determine the temperature-dependent density profile.

Viscosity Measurement

Viscosity measures a fluid's resistance to flow. It is a critical parameter in fluid handling, mixing, and processing.

Experimental Protocol: Rotational Viscometry

-

Principle: A spindle is rotated in the sample liquid at a constant speed. The torque required to maintain this speed is measured, which is directly proportional to the viscosity of the fluid.

-

Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample cell, and a thermostat.

-

Procedure: a. Select an appropriate spindle and rotational speed based on the expected viscosity of this compound. b. Calibrate the viscometer with a standard fluid of known viscosity. c. Place the this compound sample in the temperature-controlled cell and allow it to reach thermal equilibrium. d. Immerse the spindle into the sample to the marked depth. e. Start the motor and allow the reading to stabilize. f. Record the torque reading, which is then converted to a viscosity value (in mPa·s or cP) by the instrument. g. Measurements are repeated at various temperatures to establish the viscosity-temperature relationship.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is important in wetting, emulsification, and foaming phenomena.

Experimental Protocol: Du Noüy Ring Tensiometry

-

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.

-

Apparatus: A tensiometer with a precision balance, a platinum-iridium ring, a temperature-controlled sample vessel, and a movable stage.

-

Procedure: a. Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants. b. Place the this compound sample in the vessel and allow it to reach the desired temperature. c. Position the ring just above the liquid surface and tare the balance. d. Slowly lower the ring until it touches the liquid surface, then immerse it slightly. e. Raise the ring slowly and steadily. A meniscus of liquid will be pulled up with the ring. f. The force on the balance will increase until it reaches a maximum just before the liquid film breaks. Record this maximum force. g. The surface tension is calculated from this maximum force, the ring dimensions, and a correction factor. h. Repeat measurements at different temperatures.

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. It is essential for heat transfer modeling and the design of heat exchangers.

Experimental Protocol: Transient Hot-Wire Method

-

Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heating element and a resistance thermometer. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.

-

Apparatus: A transient hot-wire apparatus, including a measurement cell with a platinum wire, a power source, a resistance bridge, a data acquisition system, and a thermostat.

-

Procedure: a. Calibrate the instrument using a reference fluid with known thermal conductivity, such as toluene or water. b. Fill the measurement cell with the this compound sample and allow it to reach thermal equilibrium at the desired temperature. c. Apply a short duration (typically 1 second) voltage pulse to the platinum wire. d. Record the change in the wire's resistance over time with high temporal resolution. e. The temperature rise of the wire is calculated from the resistance change. f. The thermal conductivity is determined by fitting the temperature rise versus the logarithm of time to a linear model derived from the theory of transient heat conduction. g. Repeat the measurements at various temperatures.

Representative Synthesis of this compound

A common method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. For this compound, this would involve the reaction of a thioamide (thiobutyramide) with an α-halo ketone or aldehyde. A plausible pathway is the reaction between thiobutyramide and chloroacetaldehyde.

Reaction Steps:

-

Nucleophilic Attack: The sulfur atom of thiobutyramide acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde.

-

Cyclization: The nitrogen atom of the thioamide then attacks the carbon bearing the chlorine atom in an intramolecular nucleophilic substitution, forming a five-membered thiazoline ring intermediate.

-

Dehydration: The thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic this compound.

Conclusion

While extensive experimental data on the thermophysical properties of this compound are not currently available, this guide provides a framework for understanding and determining these crucial parameters. The detailed experimental protocols and workflows for measuring density, viscosity, surface tension, and thermal conductivity offer a practical resource for researchers. The representative synthesis pathway illustrates a common method for obtaining this compound. Further experimental investigation is warranted to populate the thermophysical property database for this compound, which will undoubtedly aid in its application in various scientific and industrial fields.

An In-depth Technical Guide to 2-Propylthiazole: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propylthiazole, a heterocyclic compound with applications in flavor chemistry and potential relevance in other fields of chemical research. This document details the historical discovery and the evolution of its synthesis, with a focus on the widely employed Hantzsch thiazole synthesis. Detailed experimental protocols for key synthetic methods are provided, alongside a thorough compilation of its spectroscopic and physical properties. All quantitative data is presented in structured tables for ease of comparison and analysis. Furthermore, this guide includes Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a clear and concise understanding of the underlying chemical processes.

Introduction

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The thiazole moiety is a significant scaffold in medicinal chemistry and is found in a variety of natural products and synthetic compounds with diverse biological activities. While less studied than some of its more complex derivatives, this compound is recognized for its contribution to the characteristic aromas of certain foods, particularly roasted and savory products. This guide aims to consolidate the current knowledge on its discovery, synthesis, and chemical properties to serve as a valuable resource for researchers in flavor science, synthetic organic chemistry, and drug discovery.

Discovery and History

The foundational chemistry of the thiazole ring system was established in the late 19th century. The most pivotal contribution to the synthesis of thiazoles was made by Arthur Hantzsch in 1887, who reported a method involving the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now known as the Hantzsch thiazole synthesis, remains a cornerstone of thiazole chemistry due to its versatility and generally high yields.[3]

While the specific first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation falls under the general scope of the Hantzsch synthesis and subsequent developments in the synthesis of 2-alkylthiazoles. The early 20th century saw the exploration of various thioamides and α-haloaldehydes or α-haloketones, which would have included the precursors to this compound. The interest in this compound and other simple alkylthiazoles grew significantly with the advent of modern analytical techniques like gas chromatography-mass spectrometry (GC-MS), which allowed for their identification as key volatile components in a variety of food products.

Natural Occurrence

Thiazoles and their derivatives are frequently identified as volatile compounds in a wide array of cooked and processed foods, contributing to their distinct flavor profiles. While the direct identification of this compound in natural sources is not as extensively documented as some of its isomers and related compounds, its presence is often associated with the thermal processing of foods containing sulfur-containing amino acids and reducing sugars through the Maillard reaction.

Related thiazoles have been identified in:

-

Tomatoes: 2-(2-Methylpropyl)thiazole (2-isobutylthiazole) has been detected in cherry and garden tomatoes.[4]

-

Roasted Meat and Coffee: Various alkylthiazoles are known to contribute to the roasted and nutty aromas of cooked meat and coffee.[5][6][7][8][9]

-

Sesame Seed Oil: 2-Isopropyl-4-methyl-3-thiazoline, a related compound, has been identified in sesame seed oil.[10]

The presence of these related compounds suggests that this compound is likely formed under similar conditions and may be present as a minor component in the aroma profile of these and other thermally processed foods.

Synthetic Methodologies

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method offers a straightforward and efficient approach to constructing the thiazole ring.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloaldehyde or α-haloketone with a thioamide. For the synthesis of this compound, the key reactants are thiobutyramide and a suitable α-haloacetaldehyde equivalent, such as chloroacetaldehyde or 1,2-dichloroethane.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloaldehyde.

-

Cyclization: An intramolecular cyclization occurs through the attack of the nitrogen atom on the carbonyl carbon.

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

A general workflow for the Hantzsch synthesis of this compound is depicted below:

This protocol is a representative example based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

Thiobutyramide

-

Chloroacetaldehyde (50% aqueous solution) or 1,2-dichloroethane

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobutyramide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise. If using 1,2-dichloroethane, it can be added directly.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Note: This is a generalized procedure. Specific reaction conditions, such as reaction time and temperature, may need to be optimized for best results.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [11] |

| Molecular Weight | 127.207 g/mol | [11] |

| CAS Registry Number | 17626-75-4 | [11] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Green, nutty, roasted | [12] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~7.7 (d, 1H, H5), ~7.2 (d, 1H, H4), ~2.9 (t, 2H, -CH₂-), ~1.8 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~170 (C2), ~143 (C4), ~118 (C5), ~35 (-CH₂-), ~23 (-CH₂-), ~13 (-CH₃) |

| Mass Spectrum (EI) | Key fragments (m/z): 127 (M+), 98, 71, 58 |

Signaling Pathways and Logical Relationships

The formation of this compound via the Hantzsch synthesis can be visualized as a logical progression of chemical transformations.

Conclusion

This compound, while a structurally simple molecule, holds significance in the realm of flavor chemistry. Its synthesis is primarily achieved through the robust and historically important Hantzsch thiazole synthesis. This guide has provided a detailed overview of the discovery, history, natural occurrence, and synthetic methodologies related to this compound. The inclusion of a detailed experimental protocol, tabulated quantitative data, and visual diagrams of the synthetic pathway offers a comprehensive resource for researchers. Further investigation into the specific biological activities of this compound and the optimization of its synthesis could open new avenues for its application in drug development and other areas of chemical science.

References

- 1. synarchive.com [synarchive.com]

- 2. scribd.com [scribd.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Showing Compound 2-(2-Methylpropyl)thiazole (FDB008546) - FooDB [foodb.ca]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 8. foodsciencejournal.com [foodsciencejournal.com]

- 9. farmersunioncoffee.com [farmersunioncoffee.com]

- 10. 2-isopropyl-4-methyl-3-thiazoline, 67936-13-4 [thegoodscentscompany.com]

- 11. This compound [webbook.nist.gov]

- 12. adv-bio.com [adv-bio.com]

- 13. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propylthiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 2-propylthiazole derivatives. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a propyl group at the 2-position can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its biological activity and pharmacokinetic properties. This document outlines synthetic protocols, presents biological activity data for related compounds, and visualizes key signaling pathways implicated in their mechanism of action.

Synthetic Methodologies

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of substituted thiazoles due to its reliability and broad substrate scope. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, propanethioamide is a key reagent.

Experimental Protocol: Hantzsch Synthesis of 2-Propyl-4-methylthiazole

This protocol details the synthesis of 2-propyl-4-methylthiazole, a representative this compound derivative, via the Hantzsch reaction.

Materials:

-

Propanethioamide

-

Chloroacetone

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propanethioamide (1.0 eq) in ethanol (30 mL).

-

Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-propyl-4-methylthiazole.

Visualizing the Synthetic Workflow:

Biological Activity of Thiazole Derivatives